Methyl 5-bromo-6-cyanopicolinate
Overview
Description
Methyl 5-bromo-6-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a cyano group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-cyanopicolinate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 6-cyanopicolinate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Scientific Research Applications
Methyl 5-bromo-6-cyanopicolinate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-cyanopicolinate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-cyanopicolinate: Similar structure but with the cyano group at the 2-position.
Methyl 5-chloro-6-cyanopicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-bromo-6-nitropicolinate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 5-bromo-6-cyanopicolinate is unique due to the specific positioning of the bromine and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity patterns that differentiate it from other similar compounds .
Properties
IUPAC Name |
methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHAAOWHVZMDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723509 | |
Record name | Methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959741-33-4 | |
Record name | Methyl 5-bromo-6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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